2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine
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Overview
Description
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine is a versatile chemical compound with a unique structure that enables diverse applications in various scientific research fields. Its molecular formula is C13H21NO, and it is known for its stability and reactivity, making it valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine typically involves the reaction of tert-butylamine with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves several steps, including the formation of an intermediate, which is then cyclized to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities. The industrial process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or but-3-ynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oligomerization.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, facilitating the formation of reactive intermediates that drive chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Uniqueness
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine stands out due to its unique combination of tert-butyl and but-3-ynyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in catalytic applications and the synthesis of complex molecules.
Properties
IUPAC Name |
2-tert-butyl-4-but-3-ynyl-2-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-6-7-8-14-9-10-15-13(5,11-14)12(2,3)4/h1H,7-11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFYWYJHOUUJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCC#C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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